molecular formula C5H4ClFN2 B1431042 5-Chloro-4-fluoropyridin-2-amine CAS No. 1393574-54-3

5-Chloro-4-fluoropyridin-2-amine

Cat. No. B1431042
M. Wt: 146.55 g/mol
InChI Key: XZOCIXDBZWPVMX-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoropyridin-2-amine is a chemical compound that belongs to the pyridine family of organic compounds . It is commonly used as a starting material for the synthesis of various compounds, including pharmaceutical intermediates and agrochemicals.


Synthesis Analysis

The synthesis of 5-Chloro-4-fluoropyridin-2-amine can be achieved using various methods. One such method involves the reaction of 4-chloro-3-fluoropyridine with ammonia or hydrazine . Another method involves the reaction of 2-amino-5-chloro-4-fluoropyridine with various reagents .


Molecular Structure Analysis

The molecular structure of 5-Chloro-4-fluoropyridin-2-amine is represented by the formula C5H4ClFN2 . The InChI code for this compound is 1S/C5H4ClFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) .


Physical And Chemical Properties Analysis

5-Chloro-4-fluoropyridin-2-amine is a white to off-white crystalline powder that is soluble in organic solvents such as dichloromethane, dimethyl sulfoxide, and acetone . It has a molecular weight of 146.55 g/mol .

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : 5-Chloro-4-fluoropyridin-2-amine is used as a starting material in the synthesis of various fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
    • Methods : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Specific methods and technical details are not provided.
    • Results : The synthesis of fluoropyridines results in compounds with reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
  • Pharmaceutical Intermediates and Agrochemicals

    • Field : Pharmaceutical and Agrochemical Research
    • Application : 5-Chloro-4-fluoropyridin-2-amine is widely used as a starting material for the synthesis of various compounds, including pharmaceutical intermediates and agrochemicals.
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : It can also be used as a reagent in organic synthesis.
  • Synthesis of Herbicides and Insecticides

    • Field : Agrochemical Research
    • Application : 5-Chloro-4-fluoropyridin-2-amine has been used as a starting material for the synthesis of certain herbicides and insecticides .
  • Synthesis of Pyridothiadiazene 1,1-dioxides

    • Field : Organic Chemistry
    • Application : 5-Chloro-4-fluoropyridin-2-amine has been used in the synthesis of pyridothiadiazene 1,1-dioxides, which act as AMPA potentiators .
  • Fungicidal Activity

    • Field : Pharmaceutical Research
    • Application : Compounds derived from 5-Chloro-4-fluoropyridin-2-amine have shown excellent fungicidal activity . One such compound, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, had a significant control effect on corn rust .
    • Results : This compound had an EC50 value of 0.60 mg/L, compared to the commercial fungicide tebuconazole, which had an EC50 value of 1.65 mg/L .
  • Molecular Simulations

    • Field : Computational Chemistry
    • Application : 5-Chloro-4-fluoropyridin-2-amine can be used in molecular simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
  • Synthesis of Radiobiological Compounds

    • Field : Radiobiology
    • Application : Methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .

Safety And Hazards

5-Chloro-4-fluoropyridin-2-amine is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information pictograms indicate that it is a warning substance .

Future Directions

The unique properties of 5-Chloro-4-fluoropyridin-2-amine make it suitable for various applications, ranging from drug discovery to organic synthesis. As the interest toward the development of fluorinated chemicals has been steadily increased, it is expected that many novel applications of 5-Chloro-4-fluoropyridin-2-amine will be discovered in the future .

properties

IUPAC Name

5-chloro-4-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOCIXDBZWPVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-fluoropyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Yang, X Chen, X Song, R Ortega, X Lin… - Journal of Medicinal …, 2022 - ACS Publications
The FGF19-FGFR4 signaling pathway has been extensively studied as a promising target for the treatment of hepatocellular carcinoma (HCC). Several FGFR4-selective inhibitors have …
Number of citations: 3 pubs.acs.org

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